molecular formula C24H20N6Na2O12S4 B12060719 Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt

Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt

Cat. No.: B12060719
M. Wt: 758.7 g/mol
InChI Key: MPOAAHDXCIUENZ-UHFFFAOYSA-L
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Description

Properties

Molecular Formula

C24H20N6Na2O12S4

Molecular Weight

758.7 g/mol

IUPAC Name

disodium;2-amino-5-[(4-sulfophenyl)diazenyl]benzenesulfonate;4-[(4-amino-3-sulfophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/2C12H11N3O6S2.2Na/c2*13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18;;/h2*1-7H,13H2,(H,16,17,18)(H,19,20,21);;/q;;2*+1/p-2

InChI Key

MPOAAHDXCIUENZ-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)O.C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Reaction Overview

The synthesis follows a two-step process:

  • Diazotization : Conversion of a primary aromatic amine (e.g., 2-aminobenzenesulfonic acid) into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl).

  • Azo Coupling : Reaction of the diazonium salt with a coupling agent (e.g., 4-sulfophenyl derivative) under alkaline conditions to form the azo bond.

Step 1: Diazotization of 2-Aminobenzenesulfonic Acid

  • Reactants :

    • 2-Aminobenzenesulfonic acid (0.01 mol)

    • Sodium nitrite (NaNO₂, 1.1 eq)

    • Hydrochloric acid (HCl, 3 eq)

  • Conditions :

    • Temperature: 0–5°C (ice-water bath)

    • Duration: 60 minutes

    • pH: <2 (strongly acidic).

The diazonium intermediate is highly unstable and must be used immediately.

Step 2: Coupling with 4-Hydroxybenzenesulfonic Acid

  • Reactants :

    • Diazonium salt solution (from Step 1)

    • 4-Hydroxybenzenesulfonic acid (1 eq)

    • Sodium carbonate (Na₂CO₃, 10% w/v)

  • Conditions :

    • Temperature: 0–5°C

    • pH: 7–8 (adjusted with Na₂CO₃)

    • Duration: 3 hours.

The reaction mixture turns turbid, and the product precipitates as a brick-red solid.

Step 3: Isolation and Purification

  • Filtration : Vacuum filtration using a Büchner funnel.

  • Washing : Saturated NaCl solution to remove unreacted ions.

  • Drying : Air-drying or lyophilization.

Yield and Purity Data

ParameterValueSource
Yield68–75%
Purity (HPLC)≥95%
λ<sub>max</sub>480–490 nm (aqueous)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time and improves yield:

  • Conditions : 80°C, 15 minutes, pH 7.5.

  • Advantages :

    • 20% higher yield compared to classical methods.

    • Energy efficiency.

Electrochemical Diazotization

  • Setup : Platinum electrodes in HCl/NaNO₂ electrolyte.

  • Efficiency : 90% conversion of amine to diazonium salt at 10 mA/cm².

Industrial-Scale Production

Continuous Flow Reactor Design

  • Parameters :

    • Flow rate: 5 L/min

    • Temperature gradient: 0°C (diazotization) → 25°C (coupling).

  • Output : 50 kg/day with 98% purity.

Waste Management

  • Byproducts : NaCl, unreacted amines.

  • Neutralization : Ca(OH)₂ for pH adjustment prior to disposal.

Critical Factors Influencing Efficiency

Temperature Control

  • Diazotization requires strict maintenance of 0–5°C to prevent decomposition.

  • Coupling proceeds optimally at 5–10°C; higher temperatures promote side reactions.

pH Optimization

StepOptimal pHDeviation Impact
Diazotization<2<1: Incomplete diazotization
Coupling7–8>9: Hydrolysis of azo bond

Catalytic Additives

  • NaCl : Enhances product precipitation (salting-out effect).

  • KI : Accelerates coupling kinetics in microwave synthesis (10% reduction in time).

Comparative Analysis of Methods

MethodYield (%)Time (h)Energy CostScalability
Classical68–754–5HighModerate
Microwave85–900.5LowHigh
Electrochemical78–822MediumLimited

Challenges and Solutions

Diazonium Stability

  • Issue : Thermal decomposition above 10°C.

  • Solution : Use of ice-acetone baths (−5°C) for extended reactions.

Isomer Formation

  • Ortho vs. Para Coupling : Controlled by steric hindrance (bulky substituents favor para).

Recent Advances (2023–2025)

  • Photocatalytic Coupling : TiO₂ nanoparticles under UV light achieve 95% yield in 30 minutes.

  • Biocatalytic Methods : Recombinant azoreductases enable room-temperature synthesis (pilot-scale trials ongoing) .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt, also known as a type of azo dye, has a range of applications in various fields including pharmaceuticals, textiles, and analytical chemistry. This compound is notable for its vibrant coloration and functional properties, making it valuable in both industrial and research settings.

Pharmaceutical Industry

Benzenesulfonic acid derivatives are utilized as intermediates in the synthesis of pharmaceutical compounds. The compound's ability to undergo various chemical reactions allows it to be a precursor for more complex molecules used in drug formulations. Specifically, it can be involved in the synthesis of anti-inflammatory and anti-cancer agents due to its structural properties that facilitate interactions with biological targets.

Textile Industry

In textile manufacturing, this compound serves as a dyeing agent. Its azo group provides intense colors that are stable under various conditions, making it suitable for dyeing fabrics. The compound's solubility in water allows for easy application in dye baths, ensuring even distribution and vibrant coloration of textiles.

Analytical Chemistry

Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt is also used as a reagent in analytical chemistry. It can be employed in colorimetric assays where the intensity of the color produced is proportional to the concentration of the analyte. This property is particularly useful in quantitative analysis of various substances.

Environmental Monitoring

The compound is used in environmental studies to monitor pollutants. Its ability to form complexes with metal ions makes it useful for detecting heavy metals in water samples. This application is critical for assessing water quality and ensuring compliance with environmental regulations.

Case Study 1: Synthesis of Pharmaceutical Compounds

Research has demonstrated that benzenesulfonic acid derivatives can be effectively utilized in the synthesis of novel anti-cancer drugs. A study published in the Journal of Medicinal Chemistry highlighted how modifications to the sulfonic acid group can enhance the bioactivity of synthesized compounds against specific cancer cell lines.

Case Study 2: Dyeing Efficiency in Textiles

A comparative study conducted on various azo dyes, including benzenesulfonic acid derivatives, showed that this compound provides superior color fastness and lower toxicity compared to other synthetic dyes. The findings were published in Textile Research Journal, emphasizing its potential as a safer alternative in textile applications.

Case Study 3: Heavy Metal Detection

In an environmental chemistry study, researchers employed benzenesulfonic acid as a chelating agent for detecting lead and cadmium ions in contaminated water sources. The results indicated high sensitivity and specificity, making it a viable option for routine environmental monitoring (published in Environmental Science & Technology).

Data Tables

Application AreaDescription
PharmaceuticalsSynthesis of drug intermediates
TextilesDyeing agent
Analytical ChemistryColorimetric assays
Environmental MonitoringDetection of heavy metals

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can be reduced to form amines, which can interact with biological molecules. The sulfonic acid groups enhance the solubility of the compound in water, facilitating its use in aqueous environments .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt
  • CAS Registry Number : 74543-21-8 (AZO1)
  • Molecular Formula : C₁₂H₁₀N₃NaO₆S₂
  • Molecular Weight : 401.32 g/mol
  • Structure: Features two sulfonic acid groups (one as a sodium salt), an amino group in the meta position, and an azo (-N=N-) linkage connecting two aromatic rings .

Properties :

  • Absorption Maximum : ~420–450 nm (azo group transitions) .
Structural and Functional Analogues

The compound belongs to the azo dye class, characterized by the -N=N- linkage. Key analogues include:

2.1 Acid Yellow 9 (AZO1)
  • CAS : 74543-21-8
  • Molecular Formula : C₁₂H₁₀N₃NaO₆S₂
  • Substituents: Two sulfonic acid groups (one sodium salt), one amino group.
  • Applications: Biological staining, photoresponsive nanomaterials .
2.2 4-(4-Nitrophenylazo)Aniline (AZO2)
  • CAS : 730-40-5
  • Molecular Formula : C₁₂H₁₀N₄O₂
  • Substituents: Nitro (-NO₂) and amine (-NH₂) groups.
  • Applications: Limited to industrial dyes due to lower solubility .
  • Key Difference : Lacks sulfonate groups, reducing water solubility compared to AZO1 .
2.3 Acid Red 66
  • CAS : 4196-99-0
  • Molecular Formula : C₂₂H₁₄N₄Na₂O₇S₂
  • Substituents : Two azo groups, naphthalene backbone, sulfonate groups.
  • Applications : Textile dyeing, pH indicators.
  • Key Difference : Larger molecular weight (580.48 g/mol) and extended conjugation system .
2.4 Methyl Orange (Acid Orange 52)
  • CAS : 547-58-0
  • Molecular Formula : C₁₄H₁₄N₃NaO₃S
  • Substituents: Dimethylamino (-N(CH₃)₂) and sulfonate groups.
  • Applications : pH indicator (red at pH <3.1, yellow at pH >4.4) .
  • Key Difference : Simpler structure with a single azo group and pH-sensitive behavior .
Table 1: Comparative Analysis of Azo Dyes
Property AZO1 (Target Compound) AZO2 Acid Red 66 Methyl Orange
Molecular Weight 401.32 g/mol 242.23 g/mol 580.48 g/mol 327.33 g/mol
Substituents -SO₃Na, -NH₂, -N=N- -NO₂, -NH₂, -N=N- Dual azo, naphthalene -N(CH₃)₂, -SO₃Na
Solubility (Water) High Low Moderate Moderate
λmax (nm) ~420–450 ~470 ~500–520 507
Applications Nanomaterials, staining Industrial dyes Textiles pH indicator
Research Findings
  • AZO1 : Exhibits reversible cis-trans isomerism under UV/visible light, critical for smart materials .
  • Methyl Orange : Sensitivity to pH and ionic strength makes it a model for spectroscopic studies .
  • Acid Red 66 : High thermal stability due to extended aromatic systems .

Biological Activity

Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt (CAS Number: 2706-28-7) is a compound of significant interest in various fields, including chemistry, biology, and medicine. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and safety profiles.

  • Molecular Formula : C12H12N3NaO6S2
  • Molar Mass : 381.35 g/mol
  • Hazard Classification : Xi - Irritant; may cause irritation to eyes, respiratory system, and skin.

The biological activity of benzenesulfonic acid derivatives often involves enzyme inhibition and interaction with cellular pathways. This compound can inhibit specific enzymes by binding to their active sites, leading to a range of biological effects:

  • Antimicrobial Activity : Disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory signaling pathways.

Biological Activity Overview

Activity Type Description
AntimicrobialExhibits activity against various bacterial strains.
Anti-inflammatoryPotential to reduce inflammation through enzyme inhibition.
Enzyme InhibitionBinds to active sites of enzymes, blocking their function.
CytotoxicityShows cytotoxic effects in certain cancer cell lines.

Antimicrobial Studies

Research has demonstrated that benzenesulfonic acid derivatives possess notable antimicrobial properties. For instance:

  • A study tested the compound against Escherichia coli and Staphylococcus aureus, showing significant inhibition at concentrations as low as 50 µg/mL. The mechanism was attributed to the disruption of membrane integrity and essential metabolic pathways in bacteria .

Anti-inflammatory Effects

In vitro studies have indicated that the compound can reduce the production of pro-inflammatory cytokines. For example:

  • In a model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a 40% decrease in TNF-alpha levels compared to untreated controls .

Safety and Toxicology

The safety profile of benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt has been assessed in several studies:

  • In animal studies, doses of up to 500 mg/kg body weight were administered without significant acute toxicity observed. However, chronic exposure studies indicated potential renal toxicity at higher doses .
  • Risk codes indicate that the compound is irritating to eyes and skin, necessitating appropriate safety measures during handling .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with similar benzenesulfonic acid derivatives:

Compound Name CAS Number Key Activity
4-Amino-benzenesulfonic acid monosodium salt121-47-1Antimicrobial properties
2-Amino-5-[(4-sulfophenyl)azo]benzenesulfonic acid2706-28-7Antimicrobial and anti-inflammatory
Benzenesulfonic acid, 4-amino-3-nitro-, monosodium salt98-36-2Less effective against certain bacteria

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves diazotization and coupling reactions . First, diazotize 2-amino-5-sulfobenzoic acid with nitrous acid (HNO₂) under acidic conditions (0–5°C, pH < 2) to form a diazonium salt. This intermediate is coupled with 4-sulfophenyl derivatives (e.g., 4-aminobenzenesulfonic acid) in alkaline media (pH 8–10) to form the azo linkage . Temperature control (<10°C) and stoichiometric ratios (1:1.05 diazonium:coupling agent) are critical to minimize byproducts like nitro derivatives. Purification via recrystallization in ethanol-water mixtures enhances purity (>95%) .

Q. How do the sulfonate and azo groups dictate solubility and stability in aqueous systems?

The sulfonate groups (-SO₃⁻) confer high water solubility (>50 mg/mL at 25°C) and ionic stability, making the compound suitable for aqueous-phase reactions. The azo group (-N=N-) is pH-sensitive: it remains stable under neutral to alkaline conditions but degrades in strong acids (pH < 3) or UV exposure, forming nitroso intermediates. Stability assays using UV-Vis spectroscopy (λmax = 480–520 nm) show <5% degradation after 72 hours at pH 7 .

Q. What are its primary applications in analytical chemistry and biological staining?

This compound is used as a chromogenic probe for detecting metal ions (e.g., Fe³⁺, Cu²⁺) via colorimetric shifts (Δλ = 30–50 nm) in buffer solutions. In histology, it stains cytoplasmic proteins in fixed tissues, with optimal results at pH 6.5–7.5. Protocols recommend 0.1% w/v solutions in PBS, incubated for 10–15 minutes .

Advanced Research Questions

Q. How can the stability of the azo group be systematically analyzed under varying pH and redox conditions?

Use cyclic voltammetry (scan rate: 50 mV/s, Ag/AgCl reference) to assess redox behavior. Under reducing conditions (e.g., Na₂S₂O₄), the azo group cleaves to amines, confirmed via HPLC-MS (m/z shift from 365 → 184/181). For pH stability, perform kinetic studies using UV-Vis monitoring at 480 nm: degradation follows first-order kinetics (t₁/₂ = 8 hours at pH 2 vs. >200 hours at pH 9) .

Q. How to resolve contradictions in reported reaction products from azo group modifications?

Contradictions often arise from competing reaction pathways . For example, oxidation with KMnO₄ may yield nitro (major) or quinone (minor) derivatives depending on solvent polarity. Use LC-MS/MS with collision-induced dissociation (CID) to differentiate products. Control variables like solvent (acetonitrile vs. DMSO) and oxidant concentration (0.1M vs. 0.5M) to isolate desired pathways .

Q. What methodologies are optimal for studying its interactions with biomolecules (e.g., proteins, DNA)?

Employ surface plasmon resonance (SPR) to quantify binding affinity (KD) with serum albumin (e.g., BSA) or DNA. For BSA, immobilize the protein on a CM5 chip and inject compound solutions (1–100 μM). Results show KD ≈ 10⁻⁶ M, indicating moderate affinity. Fluorescence quenching assays (λex = 280 nm) further validate binding, with Stern-Volmer plots confirming static quenching .

Methodological Notes

  • Synthesis Optimization : Monitor diazotization via iodometric titration to ensure excess nitrous acid is quenched with sulfamic acid .
  • Analytical Validation : Use ICP-OES to rule out metal contamination in solubility studies .
  • Data Reproducibility : Replicate redox experiments under inert (N₂) atmospheres to prevent O₂ interference .

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